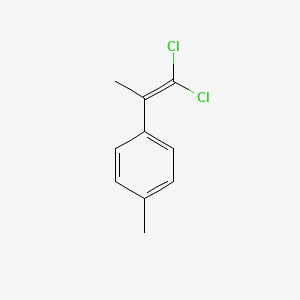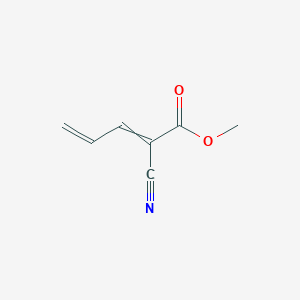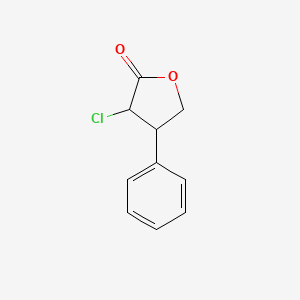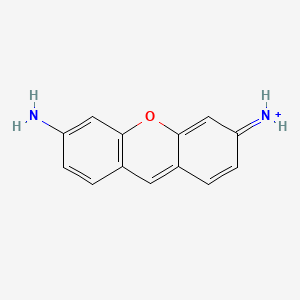
3,6-Diaminoxanthylium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diaminoxanthylium is a cationic dye molecule known for its vibrant color and unique chemical properties. It belongs to the xanthene dye family and is characterized by its core structure, which includes two amino groups at the 3 and 6 positions on the xanthene ring. This compound is widely used in various scientific and industrial applications due to its photostability and ability to form stable complexes with other molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminoxanthylium typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid. This reaction forms fluorescein, which is then further reacted with ammonia or an amine to introduce the amino groups at the 3 and 6 positions. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions: 3,6-Diaminoxanthylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in dye chemistry.
Reduction: Reduction reactions can convert the compound into leuco forms, which are colorless and can be re-oxidized to regenerate the original dye.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered photophysical properties, which can be tailored for specific applications .
科学研究应用
3,6-Diaminoxanthylium has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: The compound is employed in biological imaging to stain cells and tissues, providing high contrast and resolution.
Medicine: It is used in diagnostic assays and as a marker in medical imaging.
Industry: The dye is used in the textile industry for coloring fabrics and in the production of colored plastics and inks
作用机制
The mechanism of action of 3,6-Diaminoxanthylium involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with light at specific wavelengths, resulting in the emission of visible light. This property is utilized in various imaging techniques to visualize biological structures and chemical processes. The amino groups at the 3 and 6 positions play a crucial role in stabilizing the excited state of the molecule, enhancing its photostability and fluorescence intensity .
相似化合物的比较
Fluorescein: A green-emitting dye with similar structural features but different photophysical properties.
Rhodamine: Another xanthene dye with a different substitution pattern, resulting in distinct fluorescence characteristics.
N-Cyanorhodamines: Analogues of fluorescein with enhanced photostability and cell permeability.
Uniqueness: 3,6-Diaminoxanthylium is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its ability to form stable complexes and its high photostability make it particularly valuable in applications requiring long-term imaging and high-resolution visualization .
属性
CAS 编号 |
77969-76-7 |
|---|---|
分子式 |
C13H11N2O+ |
分子量 |
211.24 g/mol |
IUPAC 名称 |
(6-aminoxanthen-3-ylidene)azanium |
InChI |
InChI=1S/C13H10N2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7,14H,15H2/p+1 |
InChI 键 |
DJXIADRXORLNJX-UHFFFAOYSA-O |
规范 SMILES |
C1=CC(=[NH2+])C=C2C1=CC3=C(O2)C=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)



![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
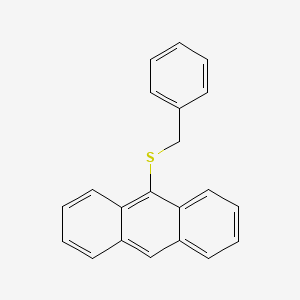
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)

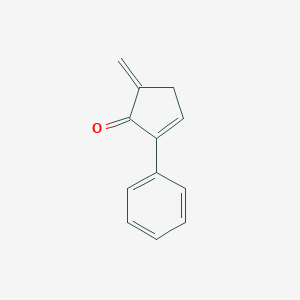

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
